molecular formula C21H25N7O2 B4773501 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4773501
M. Wt: 407.5 g/mol
InChI Key: MKESCRVZMANPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a phenylpiperazine moiety attached to an imidazopurine core

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to handle all chemicals with appropriate safety measures .

Mechanism of Action

Target of Action

It is suggested that compounds with similar structures, such as those containing phenyl piperazine moieties, have been associated with antibacterial and anticancer activities . Therefore, it is plausible that this compound may interact with targets related to these biological processes.

Mode of Action

Compounds with similar structures have shown to interact with their targets leading to potential antibacterial and anticancer effects

Biochemical Pathways

Given its potential antibacterial and anticancer activities , it may be involved in pathways related to cell proliferation, apoptosis, or bacterial growth

Result of Action

Compounds with similar structures have shown potential antibacterial and anticancer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.

Biochemical Analysis

Biochemical Properties

1,7-Dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve impulse transmission. Additionally, the compound has shown potential interactions with various receptors, including dopamine receptors, which may influence neurotransmitter signaling pathways .

Cellular Effects

The effects of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of dopamine receptors, leading to changes in intracellular signaling cascades . This modulation can affect gene expression patterns and alter cellular metabolism, potentially impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves binding interactions with specific biomolecules. The compound can bind to acetylcholinesterase, leading to its inhibition and subsequent accumulation of acetylcholine in the synaptic cleft . This accumulation can enhance cholinergic signaling, affecting various physiological processes. Additionally, the compound’s interaction with dopamine receptors can result in receptor activation or inhibition, influencing downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can vary depending on environmental factors . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression, highlighting its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

1,7-Dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can impact its interactions with biomolecules and influence cellular processes.

Preparation Methods

The synthesis of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the imidazopurine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the phenylpiperazine moiety: This step involves the reaction of the imidazopurine intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).

    Final modifications: Additional steps may be required to introduce the dimethyl groups and complete the synthesis.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenylpiperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a ligand for biological targets, making it useful in the study of receptor-ligand interactions.

    Medicine: The compound has been investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the imidazopurine core with the phenylpiperazine moiety, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4,7-dimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-14-28-17-18(24(2)21(30)23-19(17)29)22-20(28)27(15)13-10-25-8-11-26(12-9-25)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKESCRVZMANPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
Reactant of Route 3
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
Reactant of Route 5
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.